3'-Hydroxy Warfarin
Overview
Description
3’-Hydroxy Warfarin is a hydroxylated metabolite of Warfarin, a well-known anticoagulant drug. Warfarin is widely used to prevent blood clot formation and migration, particularly in conditions such as venous thromboembolism, pulmonary embolism, and thromboembolism associated with atrial fibrillation and cardiac valve replacement . The hydroxylation of Warfarin results in several metabolites, including 3’-Hydroxy Warfarin, which plays a significant role in its pharmacokinetics and pharmacodynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy Warfarin typically involves the hydroxylation of Warfarin. This can be achieved through enzymatic reactions using cytochrome P450 enzymes, particularly CYP2C9, which catalyzes the hydroxylation at the 3’ position . The reaction conditions generally include the presence of NADPH and oxygen, which are essential for the enzymatic activity.
Industrial Production Methods: Industrial production of 3’-Hydroxy Warfarin follows similar principles but on a larger scale. The process involves the use of bioreactors where Warfarin is exposed to cytochrome P450 enzymes under controlled conditions to ensure efficient hydroxylation. The product is then purified using chromatographic techniques to obtain high-purity 3’-Hydroxy Warfarin .
Chemical Reactions Analysis
Types of Reactions: 3’-Hydroxy Warfarin undergoes various chemical reactions, including:
Oxidation: Further oxidation of 3’-Hydroxy Warfarin can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert 3’-Hydroxy Warfarin back to Warfarin or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups at the hydroxyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Warfarin and other reduced forms.
Substitution: Various substituted Warfarin derivatives.
Scientific Research Applications
3’-Hydroxy Warfarin has several scientific research applications:
Chemistry: It is used as a model compound to study the hydroxylation reactions of Warfarin and other coumarin derivatives.
Biology: It serves as a probe to investigate the metabolic pathways of Warfarin in biological systems.
Medicine: 3’-Hydroxy Warfarin is studied for its role in the pharmacokinetics and pharmacodynamics of Warfarin therapy. It helps in understanding the interindividual variability in Warfarin response.
Mechanism of Action
The mechanism of action of 3’-Hydroxy Warfarin involves its interaction with vitamin K epoxide reductase, similar to Warfarin. It inhibits the production of vitamin K-dependent clotting factors, including factors II, VII, IX, and X, by preventing the reduction of vitamin K epoxide to its active form, vitamin KH2 . This inhibition leads to a decrease in the clotting ability of blood, thereby exerting its anticoagulant effect .
Comparison with Similar Compounds
3’-Hydroxy Warfarin can be compared with other hydroxylated metabolites of Warfarin, such as:
- 4’-Hydroxy Warfarin
- 6-Hydroxy Warfarin
- 7-Hydroxy Warfarin
- 8-Hydroxy Warfarin
- 10-Hydroxy Warfarin
Uniqueness: 3’-Hydroxy Warfarin is unique due to its specific hydroxylation position, which influences its pharmacokinetic properties and interaction with cytochrome P450 enzymes. This specificity can affect the overall anticoagulant activity and the metabolic profile of Warfarin .
Properties
IUPAC Name |
4-hydroxy-3-[1-(3-hydroxyphenyl)-3-oxobutyl]chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-15(12-5-4-6-13(21)10-12)17-18(22)14-7-2-3-8-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKYQGKCKYAWAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC(=CC=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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